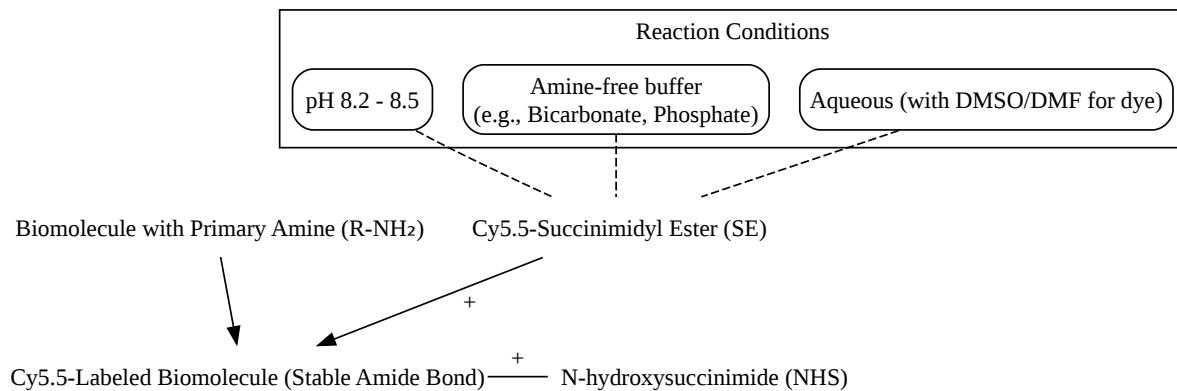


Core Principle of Amine Labeling with Cy5.5-SE

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest


Compound Name: Cy5.5-SE
Cat. No.: B12323702

[Get Quote](#)

The fundamental principle of **Cy5.5-SE** amine labeling lies in the chemical reaction between the N-hydroxysuccinimide (NHS) ester functional group of the Cy5.5 dye and primary amine groups (-NH_2) present on the target biomolecule. This reaction, a nucleophilic acyl substitution, results in the formation of a highly stable and covalent amide bond, permanently attaching the fluorescent Cy5.5 dye to the molecule of interest.

Primary amines are readily available on proteins and peptides at the N-terminus and on the side chain of lysine residues.^{[1][2]} Other molecules, such as amine-modified oligonucleotides, can also be effectively labeled.^[3]

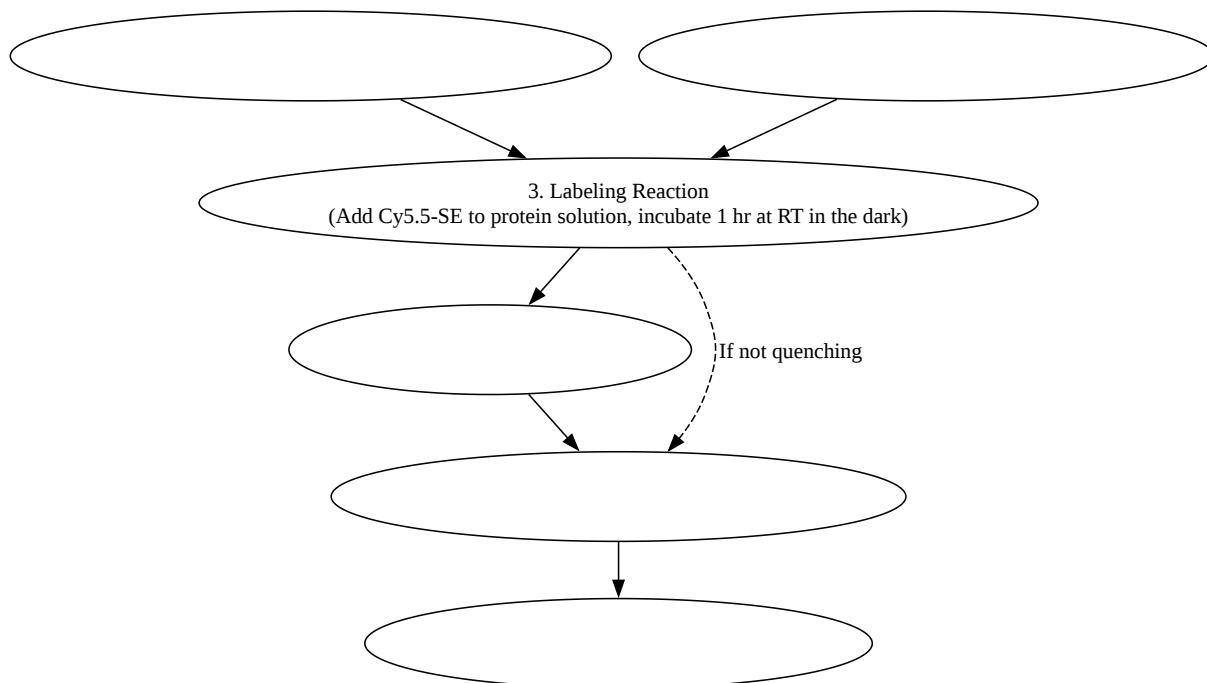
The reaction is highly pH-dependent.^{[1][4]} The optimal pH range for the reaction is between 8.2 and 8.5.^[4] At a lower pH, the primary amines are protonated (-NH_3^+), rendering them non-nucleophilic and thus unreactive with the NHS ester. Conversely, at a pH higher than the optimal range, the hydrolysis of the NHS ester to a non-reactive carboxylic acid becomes a significant competing reaction, which reduces the labeling efficiency.^[3]

[Click to download full resolution via product page](#)

Quantitative Data

The following table summarizes the key quantitative properties of the Cy5.5 fluorophore. It is important to note that these values can vary slightly depending on the specific chemical structure (e.g., presence of sulfo groups) and the measurement conditions.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~675 - 683 nm	[5][6][7][8][9]
Emission Maximum (λ_{em})	~694 - 707 nm	[6][7][8][9]
Molar Extinction Coefficient (ϵ)	~190,000 - 250,000 M ⁻¹ cm ⁻¹	[8][10]
Quantum Yield (Φ)	~0.2 - 0.28	[11]
Recommended Laser Line	633 nm or 647 nm	[10]


Detailed Experimental Protocol for Protein Labeling

This protocol provides a general guideline for the labeling of proteins with **Cy5.5-SE**. Optimization may be required for specific proteins and applications.

Materials and Reagents

- Protein of Interest: 2-10 mg/mL in an amine-free buffer (e.g., PBS, MES, HEPES).[\[2\]](#)[\[12\]](#)
Buffers containing primary amines like Tris or glycine are not suitable as they will compete with the labeling reaction.[\[2\]](#)
- **Cy5.5-SE**: Lyophilized powder.
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): For dissolving the **Cy5.5-SE**.
- Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3-8.5.[\[3\]](#)
- Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5.
- Purification Column: Gel filtration column (e.g., Sephadex G-25) or dialysis cassette appropriate for the size of the protein.

Experimental Workflow

[Click to download full resolution via product page](#)

Step-by-Step Procedure

- Protein Preparation:
 - Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer.[2][12] If the buffer contains primary amines, the protein must be dialyzed against a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[2]
 - Adjust the pH of the protein solution to 8.3-8.5 if necessary.

- **Cy5.5-SE** Stock Solution Preparation:

- Allow the vial of **Cy5.5-SE** to equilibrate to room temperature before opening to prevent moisture condensation.
- Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a stock solution (e.g., 10 mg/mL).[\[2\]](#) Vortex briefly to ensure complete dissolution. This solution should be prepared fresh before use.

- Labeling Reaction:

- Calculate the required volume of the **Cy5.5-SE** stock solution. The optimal molar ratio of dye to protein can vary, but a starting point of 10:1 to 20:1 is common.[\[13\]](#)
- Slowly add the calculated volume of the **Cy5.5-SE** stock solution to the protein solution while gently vortexing.
- Incubate the reaction mixture for 1 hour at room temperature in the dark, with gentle shaking or rotation.[\[2\]](#)

- Quenching the Reaction (Optional):

- To stop the labeling reaction, a quenching reagent such as 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5, can be added. Incubate for an additional 30 minutes.

- Purification of the Conjugate:

- It is crucial to remove the unreacted, free Cy5.5 dye from the labeled protein.
- Gel Filtration: Pass the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The larger protein-dye conjugate will elute first, while the smaller, unconjugated dye molecules will be retained.
- Dialysis: Alternatively, dialyze the reaction mixture against a large volume of storage buffer over an extended period with several buffer changes.

- Characterization of the Conjugate:

- The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, should be determined. This can be calculated spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5.5 (~675 nm).
- The following formula can be used to calculate the DOL:
 - Protein Concentration (M) = $(A_{280} - (A_{675} \times CF)) / \epsilon_{protein}$
 - Dye Concentration (M) = A_{675} / ϵ_{dye}
 - DOL = Dye Concentration / Protein Concentration
 - Where:
 - A_{280} and A_{675} are the absorbances at 280 nm and 675 nm, respectively.
 - CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer).
 - $\epsilon_{protein}$ and ϵ_{dye} are the molar extinction coefficients of the protein and the dye, respectively.

Conclusion

Cy5.5-SE is a versatile and widely used reagent for the fluorescent labeling of proteins and other biomolecules.^[14] Its near-infrared fluorescence properties make it particularly advantageous for applications requiring low background autofluorescence and deep tissue penetration.^[15] By understanding the core principles of the amine labeling chemistry and following a well-defined experimental protocol, researchers can achieve efficient and specific conjugation, enabling a wide range of applications in fluorescence microscopy, *in vivo* imaging, and other fluorescence-based assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. acebiolab.com [acebiolab.com]
- 4. interchim.fr [interchim.fr]
- 5. Spectrum [Cy5.5 (Cyanine-5.5)] | AAT Bioquest [aatbio.com]
- 6. metabion.com [metabion.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. eurofinsgenomics.com [eurofinsgenomics.com]
- 9. Cyanine5.5 Dye | AxisPharm [axispharm.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. glenresearch.com [glenresearch.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. lifetein.com [lifetein.com]
- To cite this document: BenchChem. [Core Principle of Amine Labeling with Cy5.5-SE]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12323702#principle-of-cy5-5-se-amine-labeling>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com